1,2,4-Thiadiazole-5-carbonitrile

Description

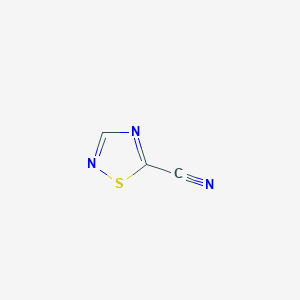

1,2,4-Thiadiazole-5-carbonitrile is a heterocyclic compound featuring a thiadiazole ring (a five-membered ring containing two nitrogen atoms and one sulfur atom) with a nitrile group (-C≡N) at the 5-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry, agrochemicals, and materials science. The electron-withdrawing nitrile group enhances reactivity, enabling applications in nucleophilic substitution reactions and coordination chemistry. Its aromatic thiadiazole core contributes to stability and π-system interactions, which are critical in drug design and catalyst systems .

Properties

Molecular Formula |

C3HN3S |

|---|---|

Molecular Weight |

111.13 g/mol |

IUPAC Name |

1,2,4-thiadiazole-5-carbonitrile |

InChI |

InChI=1S/C3HN3S/c4-1-3-5-2-6-7-3/h2H |

InChI Key |

BVCKKWBIYOEMHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSC(=N1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Electronic and Reactivity Profiles

- This compound : The nitrile group at the 5-position creates a strong electron-deficient center, favoring nucleophilic attacks at the adjacent carbon. The thiadiazole ring’s electron-withdrawing nature further polarizes the nitrile, enhancing its reactivity in cyanation reactions.

- 1,3-Thiazole-4-carbonitrile : The thiazole ring (one sulfur, one nitrogen) is less electron-deficient than thiadiazole. The nitrile at the 4-position participates in hydrogen bonding (C–H⋯N), stabilizing the crystal lattice .

- 1,2,3-Thiadiazole-4-carbonitrile Derivatives: Substitution at the 5-position (e.g., methylamino) introduces electron-donating groups, moderating reactivity but improving bioavailability .

Preparation Methods

Phosphorus Pentachloride-Mediated Solid-Phase Synthesis

A high-yielding method involves the solid-phase reaction of thiosemicarbazide with carboxylic acids and phosphorus pentachloride (PCl₅). This approach avoids traditional liquid-phase limitations, such as prolonged reaction times and complex equipment. The protocol is as follows:

-

Molar ratios : Thiosemicarbazide, carboxylic acid, and PCl₅ are combined in a 1:1–1.2:1–1.2 ratio.

-

Grinding : Reactants are ground at room temperature until complete homogenization.

-

Alkaline workup : The crude product is treated with alkaline solution (pH 8–8.2) to neutralize excess acid and PCl₅.

-

Recrystallization : Yields exceed 91% with ethanol/water systems.

Advantages :

-

Mild conditions (room temperature).

-

Scalability for industrial applications.

Limitations :

-

Requires careful handling of PCl₅ due to its hygroscopicity.

Acid-Catalyzed Cyclization

Concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid can cyclize thiosemicarbazides into 1,2,4-thiadiazole-5-carbonitriles. For example, Palaska et al. achieved 85% yield using methanesulfonic acid under reflux. The mechanism involves:

-

Dehydration : Acid removes water from the thiosemicarbazide intermediate.

-

Ring closure : Intramolecular nucleophilic attack forms the thiadiazole ring.

Optimization :

-

Solvent : Acetonitrile improves solubility of aromatic thiosemicarbazides.

-

Temperature : 80–100°C accelerates cyclization without side reactions.

Reaction of N-Imidoylthioureas with Electron-Deficient Reagents

Malononitrile Derivatives

N-Imidoylthioureas react with 2-(1,3-dioxoindan-2-ylidene)malononitrile to form 1,2,4-thiadiazole-5-carbonitriles. The reaction proceeds via:

-

Nucleophilic attack : Thiourea sulfur attacks the electron-deficient carbon of malononitrile.

-

Cyclization : Elimination of indanone yields the thiadiazole core.

Conditions :

Halogenation-Cyclization Cascade

S-bromination of thioamides followed by cyclization offers a regioselective route. For instance, vanadium-dependent haloperoxidases (VHPOs) catalyze S-bromination, enabling oxidative dimerization to 1,2,4-thiadiazoles.

-

Substrate : Thioamide (e.g., benzothioamide).

-

Catalyst : Curvularia inaequalis chloroperoxidase (CiVCPO).

-

Reagents : H₂O₂, KBr, Na₃VO₄.

-

Yield : 42–98% depending on substrate electronics.

Key Insight : Enzymatic methods avoid harsh reagents but require precise pH control (6.5–7.0).

Comparative Analysis of Synthetic Methods

Trends :

-

Green chemistry : Enzymatic and solid-phase methods reduce solvent waste.

-

Regioselectivity : PCl₅ and VHPOs enhance control over substituent positioning.

Mechanistic Insights and Side Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.